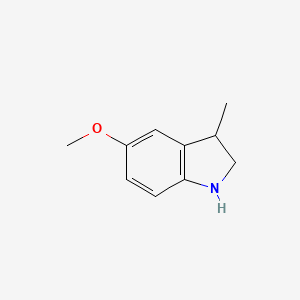

5-Methoxy-3-methylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-methoxy-3-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-5,7,11H,6H2,1-2H3 |

InChI Key |

HUSIXIYHRMENJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Mechanistic Investigations of 5 Methoxy 3 Methylindoline Chemical Transformations

Fundamental Reaction Mechanisms in Indoline (B122111) Ring Formation and Functionalization

The chemical behavior of 5-Methoxy-3-methylindoline is governed by its bicyclic structure, which combines an electron-rich aromatic ring with a saturated nitrogen-containing five-membered ring. The interplay between the methoxy (B1213986) group, the secondary amine, and the methyl group dictates the mechanisms of its formation and subsequent reactions.

Nucleophilic Addition Pathways in Indoline Synthesis

Nucleophilic addition is a cornerstone of many synthetic routes leading to the indoline scaffold. These pathways often involve the intramolecular attack of a nitrogen nucleophile onto an electrophilic carbon center to form the heterocyclic ring. While direct synthesis of 5-Methoxy-3-methylindoline via a single nucleophilic addition step is uncommon, the mechanism is integral to multi-step sequences.

One conceptual approach involves the reduction of a substituted 2-nitrostyrene. The synthesis could begin with a precursor like 1-methoxy-4-nitrobenzene, which is elaborated to introduce the necessary carbon framework. A subsequent reduction of the nitro group to an amine generates a potent nucleophile. This amine can then participate in an intramolecular Michael addition if a suitable electron-deficient alkene is present on the side chain, forming the indoline ring.

Another fundamental pathway is the reductive amination of a ketone precursor. For instance, a suitably substituted amino-ketone could undergo intramolecular cyclization followed by reduction. The mechanism involves the initial formation of an iminium ion intermediate, which is then attacked by an internal nucleophile. The resulting product can be reduced to the saturated indoline ring. Modern methodologies utilize N-functionalized hydroxylamine (B1172632) reagents as stable precursors that generate imines in-situ, which can then be subjected to nucleophilic attack. nih.gov

The Michael reaction, a type of conjugate addition, also serves as a powerful tool. The addition of an aromatic amine to an α,β-unsaturated carbonyl compound can initiate a sequence leading to an indoline derivative. acs.org For the synthesis of 5-Methoxy-3-methylindoline, this could involve the reaction of a p-anisidine (B42471) derivative with a crotonate equivalent, followed by cyclization and reduction. The reaction is often catalyzed by Lewis acids which activate the electrophile. acs.org

A plausible mechanism catalyzed by B(C₆F₅)₃ is depicted below:

Activation of the α,β-unsaturated carbonyl compound by the Lewis acid catalyst, B(C₆F₅)₃.

Nucleophilic attack from the electron-rich aromatic ring of a p-anisidine derivative onto the activated electrophile.

Rearomatization of the ring.

Subsequent intramolecular cyclization and reduction steps to yield the final indoline product.

Electrophilic Substitution Reactions on the Indoline Core

The indoline ring system is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the secondary amine (an aniline-like system) and the 5-methoxy group. The nitrogen atom's lone pair and the oxygen of the methoxy group both donate electron density into the benzene (B151609) ring, primarily at the ortho and para positions relative to each donor.

In 5-Methoxy-3-methylindoline, the positions available for substitution on the aromatic ring are C4, C6, and C7.

Directing Effects: The secondary amine at position 1 is ortho, para-directing to positions 7 and 5. However, position 5 is already substituted. The methoxy group at position 5 is ortho, para-directing to positions 4 and 6.

Steric Hindrance: The 3-methyl group on the pyrrolidine (B122466) ring provides some steric hindrance, potentially influencing the accessibility of the C4 position.

The combined electronic effects strongly activate the C4, C6, and C7 positions. The C6 position is para to the amine and ortho to the methoxy group, making it highly nucleophilic. The C4 position is ortho to both the amine and the methoxy group, also making it very reactive. The C7 position is ortho to the amine nitrogen. The precise outcome of a substitution reaction often depends on the specific electrophile and reaction conditions (e.g., solvent, temperature, and catalyst).

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the most activated positions, C4 or C6.

Nitration: Using mild nitrating agents is necessary to avoid oxidation of the activated ring. Substitution is expected at C4 or C6.

Friedel-Crafts Acylation/Alkylation: These reactions typically require a Lewis acid catalyst. The high reactivity of the indoline nucleus can lead to multiple substitutions or side reactions, and protection of the nitrogen atom may be necessary.

| Position | Activating Groups | Predicted Reactivity | Potential Steric Hindrance |

|---|---|---|---|

| C4 | ortho to Amine, ortho to Methoxy | High | From 3-methyl group |

| C6 | para to Amine, ortho to Methoxy | High | Low |

| C7 | ortho to Amine | Moderate-High | Low |

Cyclization and Rearrangement Mechanisms in Indoline Chemical Biology

The formation of the indoline ring itself is a cyclization reaction. Many classical indole (B1671886) syntheses, such as the Fischer, Bischler, Larock, and Madelung syntheses, produce indoles that can be subsequently reduced to indolines. The mechanisms of these cyclizations are foundational to accessing the indoline core.

Fischer Indole Synthesis: This involves the acid-catalyzed reaction of an arylhydrazine (e.g., 4-methoxyphenylhydrazine) with an aldehyde or ketone (e.g., propionaldehyde). The mechanism proceeds through a phenylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the key step), followed by the loss of ammonia (B1221849) to form the indole ring. Subsequent reduction of the C2-C3 double bond yields the indoline.

Bischler Synthesis: This method can be modified to produce substituted indoles. For example, a reaction involving an α-(N-arylamino)ketone, which can be formed from an N-alkylaniline and an α-diazo-β-ketoester in the presence of a rhodium(II) catalyst, can be cyclized upon heating with an acid catalyst to form the indole. chim.it

Palladium-Catalyzed Cyclizations: Modern methods often employ transition metals. For example, a palladium-catalyzed reaction of a 2-haloaniline with an alkyne (Sonogashira coupling) followed by an intramolecular cyclization is a versatile route to indoles. mdpi.com Similarly, intramolecular C-H amination of aryl enamines can be catalyzed by palladium to form the indole nucleus. researchgate.net

Rearrangements are also observed in indoline chemistry. In the context of complex molecule synthesis, acid-catalyzed conditions can sometimes lead to unexpected intramolecular cyclizations or rearrangements, as seen in the attempted synthesis of lysergic acid analogs where a different indoloquinoline product was formed instead of the expected target. nih.gov

Oxidation and Reduction Pathways of Indoline Systems

The relationship between indolines and indoles is defined by redox chemistry.

Reduction of Indoles to Indolines: The most direct and common synthesis of 5-Methoxy-3-methylindoline is the reduction of its corresponding indole precursor, 5-Methoxy-3-methylindole. This transformation saturates the C2-C3 double bond of the pyrrole (B145914) ring.

Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium(III) chloride with hydrogen gas. vulcanchem.com The mechanism involves the adsorption of both the indole and hydrogen onto the metal surface, followed by the stepwise addition of hydrogen atoms across the double bond.

Chemical Reduction: Reagents such as sodium cyanoborohydride (NaBH₃CN) or triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) can also effectively reduce indoles to indolines.

Oxidation of Indolines to Indoles: The reverse reaction, dehydrogenation, is also a key transformation. This re-aromatizes the five-membered ring.

Chemical Oxidants: Reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used.

Photocatalytic Oxidation: Modern methods utilize visible-light photoredox catalysis for mild and selective indoline dehydrogenation. One studied mechanism involves an iridium photosensitizer and a perester oxidant. rsc.org The proposed mechanism is a radical chain reaction initiated by the photocatalyst, involving a selective hydrogen atom transfer (HAT) from the indoline substrate to an alkoxy radical. rsc.org

| Transformation | Method | Reagents/Catalysts | General Mechanism |

|---|---|---|---|

| Indole → Indoline (Reduction) | Catalytic Hydrogenation | H₂, Pd/C, PtO₂, RhCl₃ | Heterogeneous catalysis; stepwise H atom addition |

| Chemical Reduction | NaBH₃CN/Acid, Et₃SiH/TFA | Hydride transfer to protonated indole intermediate | |

| Indoline → Indole (Oxidation) | Chemical Oxidation | MnO₂, DDQ | Stepwise electron/proton transfer or hydride abstraction |

| Photocatalytic Dehydrogenation | Ir photocatalyst, perester | Radical chain mechanism via Hydrogen Atom Transfer (HAT) rsc.org |

Mechanistic Role of Catalysts in 5-Methoxy-3-methylindoline Synthesis

Catalysts are pivotal in the synthesis of indoline and its derivatives, enabling efficient, selective, and often more environmentally benign reaction pathways. mdpi.com Their primary role is to lower the activation energy of key bond-forming steps, such as C-C, C-N, and C-H functionalization, that are essential for constructing and modifying the indoline scaffold. rsc.org Both acid/base catalysts and transition metal catalysts are widely employed. For instance, acid catalysts are crucial in classical cyclization reactions like the Fischer indole synthesis, where they facilitate the key researchgate.netresearchgate.net-sigmatropic rearrangement. Lewis acids like B(C₆F₅)₃ can activate electrophiles in Michael additions, a potential step in an indoline synthesis pathway. acs.org

Principles of Transition Metal Catalysis Mechanisms

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolines. tandfonline.com Metals like palladium (Pd), rhodium (Rh), copper (Cu), cobalt (Co), and gold (Au) offer unique reactivity profiles for forging the bonds necessary to build the indoline core. researchgate.netmdpi.com The mechanisms of these catalytic reactions are typically described by a series of fundamental steps that form a catalytic cycle.

Key mechanistic steps in transition metal-catalyzed indoline (via indole) synthesis include:

Oxidative Addition: A low-valent metal center inserts into a covalent bond (e.g., an aryl-halide bond), increasing its oxidation state. This is often the first step in cross-coupling reactions, such as the formation of a C-N or C-C bond needed for the indoline backbone.

Reductive Elimination: This is the reverse of oxidative addition. Two ligands on the metal center couple and are expelled as a single molecule, while the metal's oxidation state decreases. This is often the final, product-forming step of a catalytic cycle.

Migratory Insertion: An unsaturated ligand (like an alkyne or alkene) inserts into a metal-ligand bond on the same metal center. This is a key step in many annulation reactions that form the heterocyclic ring.

C-H Activation/Functionalization: A transition metal catalyst directly cleaves a carbon-hydrogen bond and replaces it with a carbon-metal bond. This allows for the direct functionalization of C-H bonds, offering an atom-economical route to building the indoline structure. rsc.org For example, cobalt(III)-catalyzed intramolecular C-H activation of ortho-alkenylanilines can lead to indole synthesis. mdpi.com

| Catalyst Type (Metal) | Typical Reaction | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Larock, Sonogashira), Annulation, C-H Amination | Oxidative Addition, Reductive Elimination, Migratory Insertion | researchgate.netmdpi.com |

| Rhodium (Rh) | C-H Activation, Annulation, Carbenoid N-H Insertion | C-H Activation, Cyclometalation, Reductive Elimination | chim.ittandfonline.com |

| Copper (Cu) | Ullmann Condensation (C-N bond formation), Domino Reactions | Oxidative Addition, Reductive Elimination | researchgate.net |

| Cobalt (Co) | Cross-Dehydrogenative Coupling, Indolization | C-H Activation, Reductive Elimination | mdpi.com |

| Gold (Au) | Cascade Reactions, Cyclization of Alkynylarylazides | Alkyne Activation (π-acid catalysis), Nucleophilic Attack | tandfonline.com |

Organocatalytic Reaction Pathways and Stereocontrol

Organocatalysis provides a powerful platform for the asymmetric synthesis of complex molecules derived from indoline scaffolds. While direct studies on 5-methoxy-3-methylindoline are not extensively detailed in the literature, mechanistic principles can be inferred from reactions involving closely related indole and indoline derivatives. The stereochemical outcome of these reactions is governed by the formation of transient chiral intermediates, such as iminium or enamine ions, which are directed by the chiral environment of the organocatalyst.

A key strategy for achieving stereocontrol in the functionalization of indolines is through kinetic resolution. Non-enzymatic, catalyst-based N-acylation has been shown to resolve racemic mixtures of 2-substituted indolines, and this principle can be extended to 3-substituted systems. The efficiency of such resolutions depends on the catalyst's ability to differentiate between the two enantiomers, with planar-chiral catalyst structures demonstrating notable selectivity.

In Friedel-Crafts type reactions, the electronic properties of substituents on the indole nucleus play a crucial role in stereocontrol. For instance, in an organocatalyzed reaction between phenanthrenequinones and various indoles, a 5-methoxy substituted indole yielded the product with the highest enantiomeric excess (97% ee). This suggests that the electron-donating nature of the methoxy group at the C5 position, as found in 5-methoxy-3-methylindoline, is favorable for achieving high enantioselectivity. The proposed transition state for this type of reaction involves a bifunctional catalyst, where a squaramide moiety activates the electrophile and a tertiary amine activates the indole nucleophile through hydrogen bonding, thereby dictating the facial selectivity of the attack.

Mechanistic studies, supported by experimental kinetic isotope effects (KIEs) and density functional theory (DFT) calculations, have revealed that the origin of stereocontrol can be complex. In some organocatalytic reactions, the rate- and enantioselectivity-determining step is not the initial bond formation, which can be reversible, but a subsequent step such as the elimination of a leaving group. Understanding the complete reaction energy profile is therefore critical for elucidating how a chiral catalyst orchestrates remote stereocontrol.

| Substrate Type | Catalyst Type | Key Finding | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 5-Methoxy Indole | (S,S)-dimethylaminocyclohexyl-squaramide | Electron-donating 5-OMe group favorable for high enantioselectivity in Friedel-Crafts reaction. | Up to 97% | |

| 2-Substituted Indolines | Planar-chiral PPY derivative | Kinetic resolution achieved via catalytic N-acylation. | Selectivity Factor (s) up to 20 | |

| Indol-2-yl carbinols | Chiral Phosphoramide | Asymmetric reaction with enamides to form chiral 1,1-diarylalkanes. | Not specified |

Acid-Catalyzed and Base-Catalyzed Mechanistic Studies

The indoline core is susceptible to transformations under both acidic and basic conditions. These reactions often involve the N-H or C-H bonds of the heterocyclic ring, leading to ring-opening, substitution, or aromatization.

Acid-Catalyzed Mechanisms: Lewis acids are effective in catalyzing the ring-opening of strained systems attached to the indole nucleus. For example, donor-acceptor cyclopropanes undergo nucleophilic ring-opening by indolines in the presence of a Lewis acid catalyst like In(NTf₂)₃. A more profound transformation involves the Lewis acid-mediated ring-opening of the indole ring itself. An unusual conversion of indoles to pyrazoles proceeds via a C2-N1 bond cleavage and subsequent cyclization with a tosylhydrazone, a reaction that occurs without transition-metal catalysts.

Mechanistic studies on the hydrodenitrogenation (HDN) of indole reveal that the process often begins with the hydrogenation of indole to indoline. This is followed by a ring-opening step, which can be acid-catalyzed, leading to the formation of alkyl anilines. The breaking of the C-N bond in the pyrrole ring is a key step in this pathway. Similarly, trifluoroacetic acid has been shown to play a pivotal role in promoting the umpolung (polarity reversal) of 2-methylindole (B41428) to facilitate C(sp³)-H activation, showcasing the ability of strong acids to induce unconventional reactivity.

Base-Catalyzed Mechanisms: Base-promoted or -catalyzed reactions of indoline derivatives are also synthetically valuable. For instance, a multi-component reaction of 3-methyleneoxindoles, dimedone, isatins, and ammonium (B1175870) acetate (B1210297) is promoted by a base like piperidine. This reaction proceeds through a series of condensations and cyclizations to selectively form complex dispirocyclic systems. The base is proposed to facilitate the initial Michael addition and subsequent intramolecular reactions. The synthesis of substituted indolines can also be achieved through a benzyne-mediated process, where a strong base, such as Mg(TMP)₂·2LiCl, is used to generate benzyne (B1209423), which then undergoes cyclization and functionalization.

| Catalyst/Reagent | Substrate Type | Transformation | Mechanistic Role | Reference |

|---|---|---|---|---|

| Lewis Acids (e.g., In(NTf₂)₃) | Indole/Indoline | Ring-opening | Activation of electrophile/strained ring. | |

| Trifluoroacetic Acid | 2-Methylindole | C(sp³)-H Activation | Induces umpolung of the indole nucleus. | |

| Piperidine (Base) | Isatins, Methyleneoxindoles | Multicomponent reaction | Promotes Michael addition and cyclization cascades. | |

| Mg(TMP)₂·2LiCl (Base) | o-haloanilines | Benzyne generation/Cyclization | Acts as a strong base to generate benzyne intermediate. |

Computational and Theoretical Studies of Reaction Pathways and Molecular Interactions

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction mechanisms involving indole and indoline derivatives. DFT calculations provide detailed insights into transition state geometries, activation energy barriers, and reaction intermediates, which are often difficult to probe experimentally.

For metal-catalyzed reactions, such as the Rh(II)-catalyzed C-H functionalization of indoles, DFT studies have been crucial in distinguishing between competing mechanistic pathways. Calculations have shown that the reaction can proceed through either a carbonium ylide intermediate followed by a-proton transfer to form a free enol, or through an oxocarbenium ylide intermediate. The relative energy barriers of these pathways can be influenced by substituents on both the indole and the carbene, demonstrating how DFT can explain observed selectivities. DFT calculations have also been used to rationalize the mechanism of organocatalytic reactions, such as the synthesis of axially chiral indolines, by identifying the rate-determining step and key intermediates like enamines.

In the study of catalytic hydrodenitrogenation, DFT calculations confirmed experimental trends, showing that Ru is more active than Ni for the ring-opening of indole. The calculations elucidated the role of hydrogen, showing that its presence significantly lowers the dissociation barriers for C-N bond cleavage. Furthermore, DFT has been employed to map the Gibbs free energy profiles for complex cycloaddition reactions, providing a quantitative understanding of the reaction pathway and stereoselectivity.

| Reaction Type | Computational Method | Key Mechanistic Insight from DFT | Calculated Barrier (Sample) | Reference |

|---|---|---|---|---|

| Rh(II)-Catalyzed C-H Insertion | M06/BSII/SMD//B3LYP/BSI | Coexistence of enol and oxocarbenium ylide pathways. | 6.0 kcal/mol (initial nucleophilic attack) | |

| Organocatalytic Atroposelective Synthesis | Not Specified | Mechanism proceeds via catalyst C3 activation and enamine intermediate. | Not Specified | |

| Indole Hydrodenitrogenation (HDN) | Not Specified | Confirmed higher activity of Ru vs. Ni for ring-opening; H participation lowers C-N cleavage barrier. | Not Specified | |

| Organocatalytic (4+2) Cycloaddition | B3LYP-D3/6-311++G**+SMD | Calculation of the complete Gibbs free energy profile for the reaction pathway. | Not Specified |

Molecular Modeling and Docking Studies for Substrate-Catalyst Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the non-covalent interactions between a substrate (ligand) and a catalyst or biological receptor. These studies are particularly valuable for understanding the binding modes of indoline derivatives and for the rational design of new catalysts or biologically active agents.

In drug discovery, molecular docking is routinely used to simulate the binding of indole-based compounds to the active sites of target proteins. For instance, novel indoline spiro derivatives have been docked into the active site of Tyrosine Kinase to validate their potential as anticancer agents. Similarly, docking studies of new indole derivatives with the enzyme CDK-5 were used to rationalize their observed anti-tumor activities, with calculated binding energies correlating with experimental results. These studies typically reveal key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-receptor complex. The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity.

Beyond biological targets, docking can also elucidate substrate-catalyst interactions. While not explicitly detailed for 5-methoxy-3-methylindoline, the principles are applicable. A chiral catalyst's binding pocket orients the substrate in a specific manner to favor attack from one face, leading to an enantiomerically enriched product. Modeling these interactions helps in understanding the origins of stereoselectivity and in designing more effective catalysts. The results from these simulations, including binding affinities and interaction patterns, are crucial for structure-activity relationship (SAR) studies.

| Indole Derivative Class | Target Protein/Enzyme | Docking Software/Method | Key Finding/Interaction | Binding Energy (Sample) | Reference |

|---|---|---|---|---|---|

| Indoline Spiro Derivatives | Tyrosine Kinase (PDB: 2J5F) | Not Specified | Validation of anticancer activity. | Not Specified | |

| Azines bearing Indole | CDK-5 (PDB: 3IG7) | Not Specified | Binding energies correlate with cytotoxic activities. | -8.34 kcal/mol | |

| Indolyl-Thiadiazole Derivatives | UDP-N-acetylmuramate-l-alanine ligase | Not Specified | Identified H-bonds and pi-stacked interactions in the active site. | -11.5 kcal/mol | |

| N-Tosyl-3-acyl Indoles | RdRp of SARS-CoV-2 | Not Specified | Illustrated binding potential of ligands. | -7.011 (glide score) |

Quantitative Structure-Reactivity Relationships (QSRR) in Synthetic Design

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity or selectivity in a particular transformation. While formal QSRR models for 5-methoxy-3-methylindoline are not prominent in the literature, the principles of relating structure to reactivity are evident in various synthetic studies involving substituted indolines.

The influence of electronic effects of substituents on reaction outcomes is a fundamental concept in QSRR. A clear qualitative example is seen in the organocatalytic Friedel-Crafts reaction of indoles. The study demonstrated that electron-donating groups at the C5 position, such as methoxy (-OMe), led to excellent enantioselectivity (97% ee), while an electron-withdrawing nitro (-NO₂) group at the same position completely halted the reaction. This indicates a strong correlation between the electronic properties of the substituent (quantifiable by parameters like the Hammett constant) and the nucleophilicity and reactivity of the indole ring.

Similarly, steric factors play a predictable role in reactivity. In the kinetic resolution of 2,3-disubstituted indolines, the cis isomer was resolved more efficiently than the corresponding trans isomer, highlighting the impact of substrate geometry on catalyst performance. These observations, although not part of a formal QSRR model, are crucial for synthetic design. By understanding how specific structural features—such as the methoxy and methyl groups in 5-methoxy-3-methylindoline—influence electronic and steric properties, chemists can predict reaction outcomes, select optimal catalysts, and design more efficient synthetic routes. The development of explicit QSRR models would further refine this predictive power, allowing for the in silico screening of substrates and catalysts to accelerate the discovery of new chemical transformations.

Advanced Chemical Derivatization and Functionalization of 5 Methoxy 3 Methylindoline

Functionalization at the Nitrogen (N1) Position of Indolines.

The nitrogen atom (N1) of the indoline (B122111) ring is a key site for functionalization, influencing the electronic properties and steric environment of the entire molecule. Common modifications at this position include N-alkylation, N-acylation, and N-arylation, which are crucial for modulating biological activity and for the synthesis of complex molecular architectures.

N-alkylation of indolines can be achieved through various methods. One approach involves the use of alcohols in the presence of an iron catalyst. For instance, the reaction of indolines with benzyl (B1604629) alcohol, catalyzed by a tricarbonyl(cyclopentadienone) iron complex in 2,2,2-trifluoroethanol, efficiently yields N-benzylindolines. nih.gov This "borrowing hydrogen" methodology is also applicable to substituted benzyl alcohols, including those with methoxy (B1213986) groups, resulting in good yields of the corresponding N-alkylated products. nih.gov Another strategy employs para-quinone methides (p-QMs) as alkylating agents. In the presence of catalytic amounts of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in dichloromethane (B109758) (DCM), indolines react with p-QMs to afford N1-alkylated products. rsc.org In this reaction, HFIP is believed to activate the p-QMs and render the indoline nitrogen more nucleophilic. rsc.org

N-acylation is another fundamental transformation for modifying the N1 position. This is often accomplished using acyl chlorides or anhydrides in the presence of a base. For example, N-acylation of indole (B1671886) derivatives can be achieved with various aryl acid chlorides using N,N-dimethylaminopyridine (DMAP) and triethylamine (B128534) (Et3N) in dichloromethane (DCM). nih.gov While direct examples with 5-methoxy-3-methylindoline are specific, the general applicability of these methods to the indoline core is well-established.

N-arylation of the indoline nitrogen introduces an aryl group, significantly altering the molecule's properties. Copper-catalyzed cross-coupling reactions are a common method for this transformation. The use of copper(I) iodide (CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), effectively catalyzes the N-arylation of indoles with aryl halides. rhhz.net This method is tolerant of various functional groups on the aryl halide. rhhz.net Transition-metal-free approaches have also been developed, utilizing diaryliodonium salts as the arylating agent under mild conditions. d-nb.info

The reactivity of the N1 position can be influenced by substituents on the indoline ring. For instance, the presence of a methyl group at the C3 position can sterically hinder reactions at N1, but it also electronically influences the nucleophilicity of the nitrogen. In some cases, the presence of an electron-donating group like a methoxy at the C5 position can enhance the reactivity of the N1 position towards electrophiles. This interplay of steric and electronic effects is a key consideration in planning the functionalization of 5-methoxy-3-methylindoline.

Functionalization at Carbon (C2, C3, C4, C5, C6, C7) Positions of Indolines.

Beyond the nitrogen atom, the carbon framework of the indoline ring system offers multiple sites for functionalization. The electronic nature of the benzene (B151609) and pyrroline (B1223166) rings, influenced by the methoxy and methyl substituents, dictates the regioselectivity of these reactions.

Selective C3-Alkylation and Acylation Reactions on Indoline Systems.

The C3 position of the indoline nucleus is often a prime target for alkylation and acylation, leading to the introduction of diverse side chains. While the parent compound already possesses a methyl group at C3, understanding the general principles of C3 functionalization is crucial for designing further modifications or for the synthesis of analogues.

In many indole systems, C3 is the most nucleophilic carbon, readily reacting with electrophiles. However, direct C3-alkylation of an already 3-substituted indoline like 5-methoxy-3-methylindoline is not a straightforward process. Instead, such modifications are typically introduced during the synthesis of the indoline ring itself or via rearrangement reactions.

C3-acylation, on the other hand, is a common and regioselective reaction for many indole derivatives. The Vilsmeier-Haack reaction, using phosphoryl chloride and dimethylformamide, is a classic method for introducing a formyl group at the C3 position. For acylation with other acyl groups, Friedel-Crafts type reactions are employed. For example, the reaction of indoles with acid anhydrides in the presence of a Lewis acid like boron trifluoride etherate can selectively yield 3-acylated products. mdpi.com For 5-methoxyindole (B15748), acylation with acetic anhydride (B1165640), propionic anhydride, and butyric anhydride in the presence of BF3·OEt2 gives the corresponding 3-acylindoles in good yields. mdpi.com

| Reagent | Product | Yield |

| Acetic anhydride | 1-(5-Methoxy-1H-indol-3-yl)ethanone | 80% |

| Propionic anhydride | 1-(5-Methoxy-1H-indol-3-yl)propan-1-one | 75% |

| Butyric anhydride | 1-(5-Methoxy-1H-indol-3-yl)butan-1-one | 68% |

| Benzoic anhydride | (5-Methoxy-1H-indol-3-yl)(phenyl)methanone | 64% |

| Data from a study on the C3-acylation of 5-methoxyindole. mdpi.com |

Functionalization and Modification of the Methoxy Group.

The methoxy group at the C5 position is an important functional handle. While it primarily acts as an electron-donating group, influencing the reactivity of the aromatic ring, it can also be a site for chemical modification.

The most common reaction involving the methoxy group is its cleavage to the corresponding phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting hydroxyl group can then be used for a variety of subsequent functionalizations, such as etherification with different alkyl or aryl groups, or conversion to esters. This demethylation strategy significantly expands the synthetic utility of 5-methoxy-3-methylindoline, allowing for the introduction of a wide array of functionalities at the C5 position.

Introduction of Diverse Chemical Moieties onto the Indoline Core.

The aromatic ring of the indoline core (C4, C6, and C7 positions) can be functionalized through electrophilic aromatic substitution reactions. The directing effect of the methoxy group at C5 and the fused pyrroline ring will influence the position of substitution. The electron-donating methoxy group typically directs electrophiles to the ortho (C4 and C6) positions.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indoline core. For example, N-acyl protected indolines can undergo regioselective C7-acetoxylation in the presence of a palladium catalyst. nih.gov The N-acyl group acts as a directing group, guiding the functionalization to the C7 position. nih.gov While this has been demonstrated on various substituted indolines, its application to 5-methoxy-3-methylindoline would depend on the specific N-acyl group and reaction conditions.

Furthermore, C-H arylation reactions, catalyzed by transition metals like ruthenium, can introduce aryl groups at specific positions of the indole ring. nih.gov For instance, Ru-catalyzed C2-H arylation of indoles with boronic acids has been reported. nih.gov Although this targets the C2 position, similar strategies could potentially be adapted for the functionalization of other positions on the 5-methoxy-3-methylindoline core.

Formation of Polycyclic Fused Indoline Systems from 5-Methoxy-3-methylindoline Precursors.

5-Methoxy-3-methylindoline can serve as a building block for the synthesis of more complex, polycyclic fused indoline systems. These intricate structures are often found in natural products and can exhibit significant biological activity.

One approach to forming fused systems is through intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the N1 position or one of the carbon positions of the indoline, it can be made to react with another part of the molecule to form a new ring. An example of this is the reaction of N-acetyl-6-(cyclopent-2-en-1-yl)-2-methoxyaniline with iodine, which leads to a cyclized product, forming a hexahydrocyclopenta[b]indole system. researchgate.net While this example starts from a precursor to the indoline, it illustrates the principle of using intramolecular reactions to build fused rings.

Visible-light-induced dearomative annulation of indoles is another modern strategy to access fused indoline scaffolds. acs.org These reactions often proceed via radical intermediates and can lead to the formation of complex polycyclic systems with high stereoselectivity. acs.org For instance, photoredox catalysis has been used for the construction of isoindoloindoline scaffolds from N-(2-bromobenzoyl)indoles and styrenes. acs.org The presence of a methoxy group on the indole ring can influence the course of these reactions. acs.org

Stereoselective Derivatization and Enantioselective Synthesis of Chiral Indoline Centers.

The C3 position of 5-methoxy-3-methylindoline is a stereocenter. Therefore, controlling the stereochemistry during its synthesis or derivatization is of paramount importance, especially for applications in medicinal chemistry where enantiomers can have vastly different biological activities.

Enantioselective synthesis of 3-substituted indolines often involves the use of chiral catalysts or chiral auxiliaries. For example, chiral iron(II) complexes have been shown to be effective catalysts for the highly regio- and enantioselective alkylation of N-heteroaromatics, including indoles. scispace.com In the reaction of 3-substituted indoles with α,β-unsaturated 2-acyl imidazoles, these catalysts can direct the alkylation to the N1 position with high enantioselectivity. scispace.com For 5-methoxy-3-methylindole, this reaction resulted in the N1 alkylation product with 93% yield and 95.5% ee. scispace.com This highlights the ability to perform stereoselective reactions on a molecule that already contains a chiral center, leading to diastereomerically enriched products.

The synthesis of specific stereoisomers of fused indoline systems has also been achieved. For instance, the reaction of N-acetyl-6-(cyclopent-2-en-1-yl)-2-methoxyaniline with hydrogen peroxide in the presence of a tungsten catalyst afforded a specific diastereomer of N-acetyl-3-hydroxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole. researchgate.net This demonstrates that the stereochemistry of the fused ring system can be controlled during its formation.

Spectroscopic and Crystallographic Characterization of 5 Methoxy 3 Methylindoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 5-Methoxy-3-methylindoline. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of 5-Methoxy-3-methylindoline is expected to show distinct signals corresponding to the aromatic protons, the protons on the heterocyclic ring, and the protons of the methyl and methoxy (B1213986) substituents. The methoxy group typically appears as a singlet at approximately 3.8 ppm. The aromatic protons on the benzene (B151609) ring will exhibit chemical shifts and coupling patterns influenced by the electron-donating methoxy group.

In ¹³C NMR spectroscopy, the chemical shifts are sensitive to the electronic environment of the carbon atoms. The presence of the oxygen atom in the methoxy group causes a significant downfield shift for the attached carbon. Studies on aromatic compounds have shown that the ¹³C NMR chemical shift for a methoxy group carbon is typically around 56 ppm when it is in the plane of the aromatic ring. researchgate.net However, steric hindrance can force the group out-of-plane, leading to an unusual downfield shift to ~62 ppm. researchgate.net The resonance interaction between the oxygen lone pair and the aromatic π-system shields both the ¹⁷O and ¹³C nuclei of the methoxy group. uba.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Methoxy-3-methylindoline This table is generated based on typical values for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.2 | 110 - 155 |

| N-H | ~3.5 - 4.5 (broad) | - |

| Aliphatic C-H (ring) | 2.8 - 3.8 | 30 - 60 |

| -OCH₃ | ~3.8 (singlet) | ~56 |

| -CH₃ | ~1.2 (doublet) | ~18 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When a molecule like 5-Methoxy-3-methylindoline (C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ) is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk

The fragmentation of methoxy-containing aromatic compounds is well-documented. A common fragmentation pathway involves the loss of a methyl radical (·CH₃) from the methoxy group, resulting in a significant fragment ion. nih.gov For 5-Methoxy-3-methylindoline, key fragmentation events would include:

Loss of a methyl radical from the C3 position: leading to a fragment ion at m/z 148.

Loss of a methyl radical from the methoxy group: resulting in a stable ion. The radical loss of CH₃· is a key diagnostic fragmentation observed in flavonoids containing methoxy groups. nih.gov

Cleavage of the heterocyclic ring: producing various smaller fragments that can help confirm the core indoline (B122111) structure.

The relative abundance of these fragments provides a unique "fingerprint" that aids in the identification of the compound. The peak with the highest intensity is known as the base peak. libretexts.org

Table 2: Expected Key Ions in the Mass Spectrum of 5-Methoxy-3-methylindoline

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 163 | [M]⁺ | Molecular Ion |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical |

| 132 | [M - OCH₃]⁺ | Loss of a methoxy radical |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For example, the crystal structure of a complex derivative, 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, has been determined. nih.gov It crystallizes in a monoclinic system and the analysis reveals that the bicyclic indole (B1671886) rings are individually planar. nih.gov Such data is crucial for understanding how these molecules pack in a crystal lattice.

Table 3: Example Crystallographic Data for a Methoxyindole Derivative (C₂₅H₂₂N₂O₂) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1545 |

| b (Å) | 10.5954 |

| c (Å) | 21.1668 |

| β (°) | 93.679 |

| Volume (ų) | 2048.86 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In methoxyindoline derivatives, these interactions are critical in defining the stability and properties of the solid state.

Hydrogen Bonding: The N-H group of the indoline ring is a potent hydrogen bond donor. It frequently forms N—H⋯O hydrogen bonds with an oxygen atom from a neighboring molecule, which can be from a methoxy group or another acceptor. mdpi.comnih.gov These interactions can link molecules into chains or more complex networks. nih.gov

π–π Stacking: The planar aromatic rings of indole derivatives can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. nih.gov

These combined interactions dictate the final crystal architecture, influencing physical properties such as melting point and solubility. nih.govmdpi.com

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. The study of polymorphism is crucial, particularly in the pharmaceutical industry.

Research on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a derivative of methoxyindole, has provided compelling evidence for the existence of at least two polymorphic forms. mdpi.com A newly discovered polymorph (polymorph 2) was characterized by single-crystal X-ray diffraction and infrared spectroscopy. mdpi.com The key difference between the two forms lies in their hydrogen bonding motifs. Polymorph 2 features the formation of cyclic dimers connected by double O−H⋯O hydrogen bonds. mdpi.com In contrast, the previously known polymorph 1 involves hydrogen bonds where the oxygen atom of the carboxylic group acts as the acceptor. mdpi.com This highlights how subtle changes in intermolecular interactions can lead to different crystalline arrangements.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to a specific vibrational motion (e.g., stretching or bending). In the IR spectrum of 5-Methoxy-3-methylindoline, characteristic absorption bands would be expected for the N-H bond, aromatic and aliphatic C-H bonds, the C-O ether linkage, and the aromatic C=C bonds. The N-H stretching vibration typically appears as a distinct band in the region of 3300-3500 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. farmaciajournal.com The indoline structure contains a chromophore (the aromatic ring system) that absorbs UV radiation, promoting electrons from lower to higher energy orbitals. These π→π* transitions give rise to characteristic absorption bands. Studies on indole and 3-methylindole (B30407) serve as good models for predicting the UV absorption of 5-Methoxy-3-methylindoline. acs.org The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indoline.

Table 4: Characteristic IR and UV-Vis Spectroscopic Data for Methoxyindoline Derivatives

| Spectroscopy Type | Feature | Typical Range |

|---|---|---|

| IR | N-H stretch | 3300 - 3500 cm⁻¹ |

| IR | Aromatic C-H stretch | 3000 - 3100 cm⁻¹ |

| IR | Aliphatic C-H stretch | 2850 - 3000 cm⁻¹ |

| IR | Aromatic C=C stretch | 1450 - 1600 cm⁻¹ |

| IR | C-O stretch (ether) | 1200 - 1275 cm⁻¹ |

| UV-Vis | λₘₐₓ (π→π*) | ~220 nm and ~280 nm |

Advanced Applications in Chemical Research

5-Methoxy-3-methylindoline as a Versatile Building Block in Complex Chemical Synthesis

5-Methoxy-3-methylindoline serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules, including biologically active compounds and natural products. scbt.comrsc.org Its inherent structural features allow for strategic functionalization, making it a versatile scaffold for constructing intricate molecular architectures.

The presence of the methoxy (B1213986) and methyl groups on the indoline (B122111) ring influences its reactivity and provides handles for further chemical transformations. vulcanchem.com For instance, the electron-rich nature of the aromatic ring, enhanced by the methoxy group, facilitates electrophilic substitution reactions. This property has been exploited in the synthesis of various substituted indole (B1671886) and indoline derivatives.

A notable application of this building block is in the total synthesis of natural products. The indoline core is a common motif in many alkaloids, and 5-Methoxy-3-methylindoline provides a readily available starting point for their construction. rsc.orgresearchgate.net For example, a multi-gram scale synthesis of 5-methoxy-3-methylindole-2-carboxylate, a precursor to various bisindole alkaloids, has been reported, highlighting the utility of related methoxy-methyl-indole structures in large-scale synthetic endeavors. mdpi.com

Furthermore, the development of palladium-catalyzed reactions has expanded the utility of indoline derivatives. For instance, a palladium-catalyzed nucleomethylation of alkynes has been developed for the synthesis of 3-methylindoles, with 5-methoxy-3-methylindole being produced in high yield. nih.govrsc.org This methodology has been applied to the synthesis of bioactive molecules, demonstrating the practical importance of this structural motif. nih.govrsc.org

| Reaction Type | Reactants | Product | Significance |

| Fischer Indole Synthesis | Phenylhydrazine and a ketone/aldehyde | Indole derivative | Fundamental method for indole synthesis, applicable to substituted indoles. rsc.orgresearchgate.net |

| Palladium-Catalyzed Nucleomethylation | 2-Alkynylanilide and methylboronic acid | 3-Methylindole (B30407) derivative | Efficient construction of methylated heteroaromatic compounds. nih.govrsc.org |

| [3+2]-Cycloaddition | Indole and donor-acceptor cyclopropane | Pyrroloindoline derivative | Stereoselective synthesis of complex heterocyclic systems. nsf.gov |

| Friedel-Crafts Reaction | Indole and electrophile (e.g., chalcone) | 3-Substituted indole | Formation of carbon-carbon bonds at the C3 position of indole. mdpi.com |

Role in the Development of Novel Organic Reactions and Methodologies

The unique reactivity of the indoline nucleus, and specifically that of 5-Methoxy-3-methylindoline, has spurred the development of novel organic reactions and synthetic methodologies. Researchers have utilized this scaffold to explore new chemical transformations and to refine existing ones, leading to more efficient and selective synthetic routes.

One area of significant advancement is the use of indoles in cycloaddition reactions. For instance, the reaction of 5-methoxy-3-methylindole with donor-acceptor cyclopropanes has been shown to proceed via a stepwise [3+2]-cycloaddition, leading to the formation of diastereomeric products. nsf.gov This reactivity provides a pathway to complex polycyclic structures containing the indoline framework.

Furthermore, methodologies for the regioselective functionalization of the indole ring are of great interest. Base-catalyzed methods are effective for the synthesis of 3-substituted indoles, a class of compounds with broad applications. rsc.org The development of efficient catalytic systems for these transformations is an active area of research. For example, a copper-catalyzed, three-component reaction has been shown to be effective for the synthesis of 3-indole derivatives, with substituted indoles like 5-methoxyindole (B15748) participating successfully. rsc.org

The development of methods for the synthesis of unsymmetrical diindolylmethanes (DIMs) with a quaternary carbon center has also been a focus. An iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with indoles, including 5-methoxyindole, provides a chemoselective and scalable route to these complex molecules. beilstein-journals.org

Development of New Catalytic Systems Incorporating Indoline Scaffolds

The inherent structural and electronic properties of the indoline scaffold make it an attractive component for the design of novel catalytic systems. The ability of the nitrogen atom to coordinate with metal centers, coupled with the tunable electronic environment of the aromatic ring, allows for the creation of ligands that can influence the activity and selectivity of a catalyst.

While direct incorporation of 5-Methoxy-3-methylindoline into a catalyst is not widely reported, the broader indoline and indole scaffolds are key components in various catalytic systems. For example, transition metal complexes with chiral P,N ligands containing an indoline backbone have been used as efficient catalysts in the enantioselective hydrogenation of N-protected indoles. sci-hub.se These catalytic systems can achieve high yields and excellent enantioselectivities in the synthesis of chiral indolines. sci-hub.se

Furthermore, the development of heterogeneous catalysts for indole synthesis and functionalization is an area of growing interest. For instance, a vanadium-doped SBA-15 functionalized with an amine-containing linker has been used as a catalyst for the synthesis of 3-substituted indoles, where 5-methoxyindole was an effective substrate. rsc.org The recyclability of such catalysts makes them attractive for sustainable chemical processes. rsc.org Bimetallic iron–palladium catalyst systems have also been employed for the Friedel–Crafts reaction of substituted indoles with chalcones, demonstrating the versatility of metal catalysis in indole chemistry. mdpi.comresearchgate.net

| Catalyst System | Reaction Type | Substrate | Significance |

| Cationic Ir-complexes with chiral P,N ligands | Asymmetric hydrogenation | N-protected indoles | Enantioselective synthesis of chiral indolines. sci-hub.se |

| Vanadium-doped SBA-15 | Synthesis of 3-substituted indoles | Indoles and carbonyl compounds | Heterogeneous and recyclable catalyst system. rsc.org |

| Bimetallic Iron–Palladium | Friedel–Crafts reaction | Indoles and chalcones | Efficient synthesis of bis-heteroaryl products. mdpi.comresearchgate.net |

| Zn(II) catalyst | [3+2] and [4+2] cycloadditions | Indoles and 1,2-diaza-1,3-dienes | Divergent synthesis of polycyclic indoline scaffolds. polimi.it |

Investigation of Photochromic and Fluorescent Properties of Indoline Derivatives

Indoline derivatives have garnered significant attention for their interesting photophysical properties, including photochromism and fluorescence. diva-portal.org These properties arise from the electronic structure of the indoline system and can be tuned by the introduction of various substituents.

Photochromism

Photochromic molecules can undergo a reversible transformation between two forms with different absorption spectra upon irradiation with light. rsc.org Spiropyrans, a class of compounds that often incorporate an indoline moiety, are well-known for their photochromic behavior. rsc.orgemerald.com The photo-induced switching between a colorless spiro form and a colored merocyanine (B1260669) form is a key feature of these molecules. rsc.org The electronic properties of the substituents on the indoline ring can significantly influence the photochromic properties of the resulting spiropyran. oup.com For example, the presence of electron-donating or electron-withdrawing groups can affect the stability of the different forms and the kinetics of the switching process. rsc.org

Fluorescence

Indole and indoline derivatives are also known for their fluorescent properties. diva-portal.orgmdpi.com The fluorescence of these compounds is sensitive to their environment and can be modulated by substituents on the heterocyclic ring. core.ac.uk For instance, the introduction of a methoxy group can influence the absorption and emission maxima of indole derivatives. core.ac.uk

Research into the photophysical properties of indoline derivatives has led to the development of fluorescent probes for various applications. For example, donor-acceptor fluorophores based on the indoline core have been investigated for cell imaging. diva-portal.org The fluorescence properties of these molecules can be pH-sensitive, making them useful for studying cellular processes in different organelles. diva-portal.org

The synthesis and study of novel fluorescent compounds containing the indoline scaffold is an active area of research. For example, pyranoindole congeners have been synthesized and their photophysical properties investigated, with some derivatives showing high quantum yields and large Stokes shifts. mdpi.com Similarly, the fluorescence properties of difluoroboron biindolediketonates have been studied, demonstrating the potential for creating new fluorescent materials based on the indole framework. mdpi.com

| Compound Class | Photophysical Property | Key Features |

| Spiropyrans | Photochromism | Reversible switching between colorless and colored forms upon light irradiation. rsc.orgemerald.com |

| Pyranoindoles | Fluorescence | Moderate to high quantum yields and large Stokes shifts. mdpi.com |

| Indole Thiosemicarbazones | Photochromism and Aggregation-Induced Emission | Dual response to UV light with reversible solid-state photochromism. rsc.org |

| Benzophospholoindoles | Fluorescence | Some derivatives exhibit high quantum yields and blue fluorescence. beilstein-journals.org |

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-3-methylindoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via the Fischer indole synthesis, where substituted phenylhydrazines react with carbonyl compounds under acidic conditions. Key variables include:

- Catalyst choice : HCl or HSO (protonation of intermediates) .

- Temperature control : 80–100°C for cyclization efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Table 1 : Yield comparison under varying conditions:

| Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl | 80 | 68 | 92 |

| HSO | 100 | 72 | 95 |

Q. How can NMR and X-ray crystallography be optimized to confirm the structural integrity of 5-Methoxy-3-methylindoline derivatives?

- Methodological Answer :

- NMR : Use H and C NMR in CDCl or DMSO-d. Methoxy protons resonate at δ 3.7–3.9 ppm, while indoline NH appears as a broad singlet (δ 8.1–8.3 ppm) .

- X-ray crystallography : Crystallize derivatives in ethyl acetate/hexane. The methoxy group’s electron density affects bond angles (e.g., C-O-C ~117°) .

Q. What stability challenges arise during storage of 5-Methoxy-3-methylindoline, and how can degradation be mitigated?

- Methodological Answer :

- Light sensitivity : Store in amber vials at -20°C under inert gas (N or Ar) to prevent oxidation .

- Hygroscopicity : Use desiccants (silica gel) in storage containers. Degradation products (e.g., indolequinones) form via aerial oxidation; monitor via HPLC .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the indoline ring for electrophilic substitution.

- Pd-catalyzed coupling : Use Pd(PPh) with aryl boronic acids in THF/HO (3:1). Methoxy groups at C5 enhance regioselectivity (C2 substitution favored) .

Table 2 : Reactivity trends in cross-coupling:

| Position | Reactivity (Relative Rate) | Major Product |

|---|---|---|

| C2 | 1.0 | 2-Arylindoline |

| C4 | 0.3 | 4-Arylindoline |

Q. What computational models (e.g., DFT) predict the binding affinity of 5-Methoxy-3-methylindoline derivatives to serotonin receptors?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Methoxy groups increase electron density at C3, enhancing π-π stacking with 5-HT receptors .

- Docking studies (AutoDock Vina) : Ligand-receptor binding energy correlates with experimental IC values (R = 0.89) .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. neuroprotection) be resolved through structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR analysis : Compare analogues with varied substituents (e.g., 5-methoxy vs. 5-hydroxy). Methoxy groups reduce cytotoxicity in neuronal cells (IC > 50 μM) but retain antioxidant activity (EC = 12 μM) .

- Mechanistic assays : Use ROS scavenging (DCFH-DA assay) and apoptosis markers (caspase-3/7) to decouple effects .

Data Contradiction Analysis

Example : Discrepancies in reported IC values for kinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.